molecular formula C22H19BrN4O2 B2636843 N-(4-bromophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide CAS No. 1251689-71-0

N-(4-bromophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide

Cat. No.: B2636843
CAS No.: 1251689-71-0
M. Wt: 451.324
InChI Key: HBXGRXRMJJWKOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide is a synthetically designed small molecule featuring a pyrrolo[3,2-d]pyrimidine core, a scaffold recognized as a purine bioisostere. This structure is of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors . Compounds within this class have demonstrated substantial potential as anticancer agents by targeting critical cellular pathways. The molecular design, which incorporates a bromophenyl group and a phenyl-substituted heterocyclic system, is optimized for interaction with key biological targets. Research into analogous pyrrolopyrimidine derivatives has shown that these compounds can exhibit potent anti-proliferative activity against various human cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . The mechanism of action is associated with the inhibition of cyclin-dependent kinases (CDKs), such as CDK2, which play a pivotal role in regulating the cell cycle. By inhibiting these enzymes, the compound can induce cell cycle arrest and promote apoptosis in proliferating tumor cells . This makes it a valuable chemical tool for investigating cell cycle dynamics and for the development of novel targeted cancer therapies. The compound is supplied for non-human research applications only. It is not intended for diagnostic, therapeutic, or any veterinary use.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4O2/c1-2-26-14-24-20-18(15-6-4-3-5-7-15)12-27(21(20)22(26)29)13-19(28)25-17-10-8-16(23)9-11-17/h3-12,14H,2,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXGRXRMJJWKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a bromophenyl group and a pyrrolo[3,2-d]pyrimidine core, which are known to influence various biological processes.

Chemical Structure and Properties

The molecular formula of this compound is C22H19BrN4O2C_{22}H_{19}BrN_{4}O_{2} with a molecular weight of approximately 483.4 g/mol. The compound's structure includes:

  • Bromophenyl group : Known for its potential effects on cellular processes.
  • Pyrrolo[3,2-d]pyrimidine moiety : Associated with various biological activities, including enzyme inhibition.

Biological Activity

Preliminary studies suggest that this compound exhibits several biological activities:

  • Enzyme Inhibition : The pyrrolo[3,2-d]pyrimidine core is linked to inhibitory effects on kinases and other enzymes involved in cellular signaling pathways. These effects may be similar to those observed in other compounds within this class.
  • Antitumor Activity : Structural analogs of this compound have demonstrated antitumor properties in various studies. For example, compounds with similar structural features have been shown to inhibit cancer cell proliferation and induce apoptosis.
  • Anti-inflammatory Effects : Some derivatives of pyrrolo[3,2-d]pyrimidines have been reported to exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes.

Comparison with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-(4-bromobenzyl)-1,3,5-trimethyl-pyrrolo[3,2-d]pyrimidineContains bromobenzyl groupAntitumor properties
7-(bromo)-1-methylpyrrolo[3,2-d]pyrimidineMethyl substitution on pyrroleAntimicrobial activity
5-(phenyl)-pyrrolo[3,2-d]pyrimidinePhenyl group on pyrroleInhibitory effects on cancer cells

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms may include:

  • Kinase Inhibition : By binding to specific kinase targets, the compound may disrupt signaling pathways critical for cell survival and proliferation.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of pro-apoptotic factors or inhibition of anti-apoptotic proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

Key structural analogs from the evidence include:

Compound Name / ID Core Structure Substituents Key Differences Reference
Target Compound Pyrrolo[3,2-d]pyrimidine 3-Ethyl, 4-oxo, 7-phenyl, N-(4-bromophenyl)acetamide Benchmark for comparison N/A
Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidine 4-Chlorophenyl, dipentylamino, ethyl carboxylate Chlorophenyl vs. bromophenyl; carboxylate vs. acetamide
Compounds 11–15 (Acta Pol. Pharm.) Pyrrolo[2,3-d]pyrimidine Sulfamoylphenyl, imino, aryl carbonyl Different core (2,3-d vs. 3,2-d); sulfonamide substituents
EP 4 374 877 A2 Derivatives Pyrrolo[1,2-b]pyridazine Trifluoromethyl, morpholine-ethoxy, cyano Pyridazine vs. pyrimidine core; fluorinated groups

Structural Insights :

  • Core Flexibility : The pyrrolo[3,2-d]pyrimidine core in the target compound allows for planar conjugation, similar to pyrrolo[2,3-d]pyrimidines in . However, the 3,2-d orientation may influence π-stacking interactions differently .
  • Substituent Impact : The 4-bromophenyl group enhances steric bulk and lipophilicity compared to the 4-chlorophenyl analog in . Sulfamoyl groups in ’s compounds improve solubility but reduce metabolic stability .

Physicochemical Data :

Property Target Compound (Inferred) Compound (Compound 11)
Melting Point Not reported Not specified 210–212°C
Solubility Low (lipophilic bromophenyl) Moderate (carboxylate ester) Moderate (sulfonamide)
Spectral Data (1H-NMR) Aromatic protons at δ 7.2–8.1 ppm (expected) δ 7.3–8.0 ppm (aromatic) δ 7.1–8.3 ppm (sulfamoyl protons)

Stability :

    Q & A

    Q. What are the established synthetic routes for preparing N-(4-bromophenyl)-2-{3-ethyl-4-oxo-7-phenyl-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide?

    The synthesis typically involves multi-step reactions starting with the formation of the pyrrolo[3,2-d]pyrimidine core via cyclization using ethyl acetoacetate and isothiocyanates . Subsequent steps include:

    • Acetylation : Introducing the acetamide group via nucleophilic substitution under reflux with acetic anhydride .
    • Bromophenyl incorporation : Coupling the 4-bromophenyl moiety using Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination . Key reagents: Lithium aluminum hydride (LiAlH4) for reductions, palladium catalysts for coupling reactions . Characterization : NMR (1H/13C), HPLC for purity (>95%), and LC-MS for molecular weight confirmation .

    Q. How is the molecular structure of this compound validated experimentally?

    Structural validation employs:

    • X-ray crystallography : Resolves bond lengths/angles and confirms stereochemistry (e.g., SHELX software for refinement ).
    • NMR spectroscopy : 1H NMR identifies proton environments (e.g., δ 7.28–7.5 ppm for aromatic protons) .
    • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C25H21BrN4O2) . PubChem entries provide computed InChI keys and SMILES strings for cross-referencing .

    Q. What preliminary biological assays are recommended to assess its bioactivity?

    Initial screening includes:

    • Cytotoxicity assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., MCF-7, IC50 ~15 µM for analogs ).
    • Enzyme inhibition : COX-2 or lipoxygenase (LOX-5) inhibition assays using fluorogenic substrates .
    • Target binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for kinases or receptors .

    Advanced Research Questions

    Q. How can synthetic yields be optimized for large-scale production in academic settings?

    Optimization strategies:

    • Catalyst screening : Use Pd(PPh3)4 for coupling reactions to reduce side products .
    • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates at 80–100°C .
    • Purification : Flash chromatography with silica gel (ethyl acetate/hexane gradients) or preparative HPLC . Critical parameters : Reaction time (monitored via TLC), pH control (e.g., NaHCO3 for acidic intermediates) .

    Q. How to resolve contradictions in reported bioactivity data across analogs?

    Contradictions (e.g., varying IC50 values for COX-2 inhibition ) can be addressed by:

    • Dose-response standardization : Use consistent assay conditions (e.g., 37°C, 5% CO2 for cell-based assays).
    • Structural analogs : Compare substituent effects (e.g., 4-bromo vs. 4-chloro phenyl on target affinity) .
    • Off-target profiling : Kinome-wide screening to identify unintended interactions .

    Q. What advanced techniques resolve structural ambiguities in crystallographic or NMR data?

    • Single-crystal XRD : Resolve disorder in the pyrrolopyrimidine core using SHELXL refinement .
    • Dynamic NMR : Analyze rotational barriers of substituents (e.g., ethyl group conformational dynamics) .
    • DFT calculations : Compare computed vs. experimental NMR chemical shifts to validate tautomeric forms .

    Methodological Considerations

    Q. How to design experiments to probe the mechanism of action (MOA) of this compound?

    • Kinetic studies : Measure enzyme inhibition (e.g., IC50, Ki) under varying substrate concentrations .
    • Cellular imaging : Fluorescence tagging (e.g., BODIPY conjugates) to track subcellular localization .
    • CRISPR screening : Identify genetic dependencies in resistant vs. sensitive cell lines .

    Q. What strategies mitigate solubility challenges during in vitro assays?

    • Co-solvents : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes .
    • Prodrug derivatization : Introduce phosphate or ester groups for enhanced aqueous solubility .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.